molecular formula C12H11F3N2O2 B2523696 5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione CAS No. 2175193-43-6

5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione

Cat. No.: B2523696
CAS No.: 2175193-43-6
M. Wt: 272.227
InChI Key: RBLVSPLFCTXTLY-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a phenethyl moiety, which is further connected to an imidazolidine-2,4-dione core. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione typically involves the reaction of 4-(trifluoromethyl)benzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.

Scientific Research Applications

5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-5-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione
  • 5-hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione
  • 5-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione

Uniqueness

5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione is unique due to the presence of the phenethyl moiety, which distinguishes it from other similar compounds

Properties

IUPAC Name

5-[2-[4-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)8-4-1-7(2-5-8)3-6-9-10(18)17-11(19)16-9/h1-2,4-5,9H,3,6H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLVSPLFCTXTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2C(=O)NC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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